molecular formula C12H15NO2 B13064315 Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate

Cat. No.: B13064315
M. Wt: 205.25 g/mol
InChI Key: BAMOEFKABVWNCP-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate is a chemical compound of interest in organic chemistry and pharmaceutical research. It features the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a structure recognized for its value in medicinal chemistry. Derivatives of this core structure have been identified as novel inhibitors for carbon steel corrosion in acidic environments, demonstrating superior inhibition efficiency . Furthermore, the dihydrocyclopentapyridine scaffold is a key building block in drug discovery, serving as a precursor to various biologically active molecules . This specific methyl ester propanoate derivative is well-suited for research applications such as method development, chemical synthesis, and the exploration of structure-activity relationships (SAR). As a versatile synthetic intermediate, it can be used in the design and synthesis of potential kinase inhibitors and other heterocyclic compounds with potential pharmacological activities. Researchers can utilize this compound to further investigate its physicochemical properties and potential applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate

InChI

InChI=1S/C12H15NO2/c1-8(12(14)15-2)10-6-5-9-4-3-7-13-11(9)10/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

BAMOEFKABVWNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate typically involves the cyclocondensation reaction between cyclopentanone derivatives and propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Physical State
This compound C12H15NO2 221.26* Methyl propanoate at 7-position Not reported
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate C10H11NO2 177.20 Acetate ester at 7-position Not reported
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate C12H14N2O4 250.25 Ethyl acetate and nitro group at 3-position Not reported
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C16H14N2S 278.36 Phenyl and thiophenyl substituents Colorless solid/yellow crystal

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The methyl propanoate group in the target compound introduces a longer alkyl chain compared to the acetate ester in , likely increasing lipophilicity (logP).
  • Molecular Weight : Derivatives with aromatic substituents (e.g., phenyl, thiophenyl in ) exhibit higher molecular weights, influencing solubility and crystallinity.
Target Compound:

No direct synthesis data are provided, but commercial sourcing via CymitQuimica is noted .

Analogous Compounds:
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate : Likely synthesized via esterification of the parent alcohol.
  • Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate : Derived from nitration and esterification steps, as suggested by its nitro and ethyl acetate groups.
  • Multi-substituted Derivatives : Synthesized via condensation reactions between cyclopentanone precursors and substituted amines or thiophene derivatives, followed by cyclization.

Spectroscopic Characterization

While the target compound’s spectral data are unavailable, analogous compounds provide insights:

  • IR and NMR : Cyclopenta[b]pyridine derivatives in show characteristic carbonyl (IR: ~1700 cm⁻¹) and aromatic proton signals (1H-NMR: δ 6.5–8.5 ppm). The acetate ester in would exhibit methyl proton signals near δ 2.1 ppm.
  • Quantitative NMR Techniques : Evidence highlights challenges in quantifying pyruvate derivatives via 1H-NMR due to solvent exchangeability, suggesting similar complexities for ester-containing analogs.

Biological Activity

Methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.

1. Chemical Structure and Properties

This compound is derived from the cyclopentapyridine framework, which is known for its diverse biological activities. The compound's structure can be represented as follows:

Molecular Formula C12H15N O2\text{Molecular Formula C}_{12}\text{H}_{15}\text{N O}_2

Key Structural Features:

  • Cyclopenta[b]pyridine Core: This bicyclic structure contributes to the compound's unique reactivity and biological properties.
  • Ester Functional Group: The presence of the propanoate moiety enhances solubility and bioavailability.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. For instance, the cyclization of appropriate precursors followed by esterification with methyl propanoate can yield the target compound efficiently.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the cyclopentapyridine family. For example, derivatives have shown significant inhibitory effects against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 μM
3gEscherichia coli0.21 μM
3fCandida albicans0.83 μM

These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies with other active compounds in the series .

3.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and BALB/c 3T3) indicate that certain derivatives exhibit low toxicity while maintaining antimicrobial efficacy. For instance, compound 3g displayed a favorable profile with an IC50 value indicating good safety margins for potential therapeutic applications .

4. Case Studies

Case Study 1: Antimicrobial Screening
A recent study screened several derivatives of cyclopentapyridine against clinical strains of bacteria and fungi. The results demonstrated that compounds with structural similarities to this compound displayed promising antimicrobial activity, particularly against Gram-negative bacteria .

Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to key bacterial enzymes such as DNA gyrase and MurD. These studies suggest that the compound could effectively inhibit these targets, contributing to its antimicrobial potential .

5. Conclusion

This compound represents a promising candidate for further research in antimicrobial drug development. Its unique structural features and demonstrated biological activities warrant additional studies to fully elucidate its pharmacological potential.

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